AM-211

Übersicht

Beschreibung

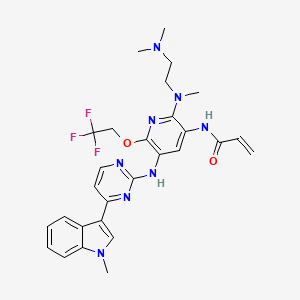

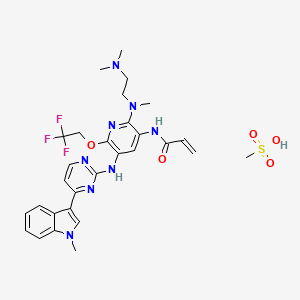

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 . It is active in animal models of allergic inflammation . AM-211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes .

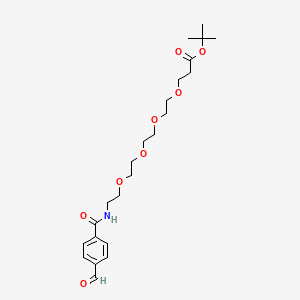

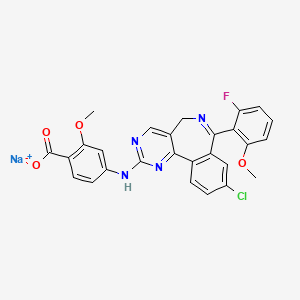

Molecular Structure Analysis

The chemical formula of AM-211 is C27H26F3N2NaO4 . Its exact mass is 522.17 and its molecular weight is 522.500 . The elemental analysis shows that it contains Carbon (62.07%), Hydrogen (5.02%), Fluorine (10.91%), Nitrogen (5.36%), Sodium (4.40%), and Oxygen (12.25%) .Wissenschaftliche Forschungsanwendungen

Grey Incidence Analysis Method in University '211 Project' : This study discusses the use of grey incidence analysis in managing the '211 Project' at universities, focusing on factors like training young and middle-aged academic backbones and handling state-level scientific and technological tasks (Li Zhen-yang, 2010).

European COST 211 Framework for Interactive Multimedia Services : This research explores key topics like content extraction and search in interactive multimedia, within the framework of the European COST 211. It emphasizes the role of image and video sequence analysis and segmentation in MPEG-4 and MPEG-7 multimedia applications (Aydin Alatan et al., 1998).

Analysis Method for 211At Using α-Scintillation Camera System : This study proposes a method for analyzing the radioactivity and chemical forms of artificially produced 211At, important for medical applications, using an α-scintillation camera system with thin-layer chromatography (M. Segawa et al., 2020).

Characterisation of Cerium Dioxide NM-211 : This report details the physico-chemical characterization of manufactured nano cerium dioxide, NM-211, from a single batch. The study is significant for nanosafety research and understanding the (eco)toxicological properties of nanomaterials (S. Charanjeet et al., 2014).

Production and Availability of Astatine-211 for Targeted Alpha Therapy : This paper discusses the production and limited availability of Astatine-211, a promising alpha emitter for targeted alpha-particle therapy. It details the production process and challenges related to its availability (M. Zalutsky & M. Pruszyński, 2011).

Nuclear Data Sheets for A = 211 : These data sheets provide evaluated spectroscopic data for 11 known nuclides of mass 211. They include information on decay characteristics, isomers, and other nuclear properties relevant to various scientific fields (Balraj Singh et al., 2013).

Wirkmechanismus

AM-211 acts as an antagonist of the prostaglandin D2 receptor type 2 . This means it binds to this receptor and blocks its activation, which can help reduce allergic inflammation .

It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Safety and Hazards

While specific safety and hazard information for AM-211 is not available, it’s important to note that handling any chemical compound requires appropriate safety measures. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal guidelines .

Eigenschaften

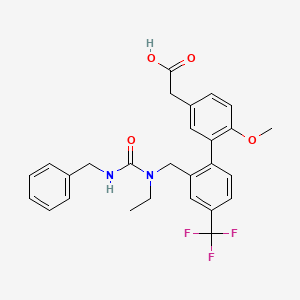

IUPAC Name |

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXIRFWNLBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151807 | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM-211 | |

CAS RN |

1175526-27-8 | |

| Record name | AM-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

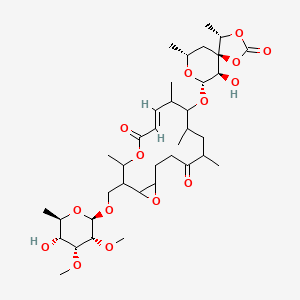

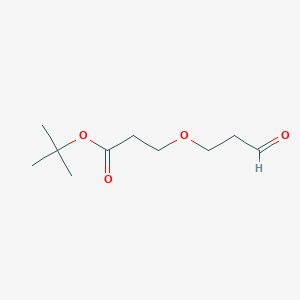

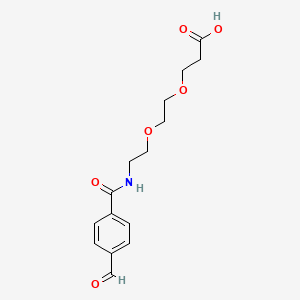

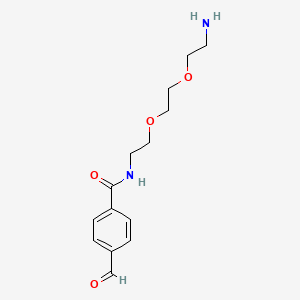

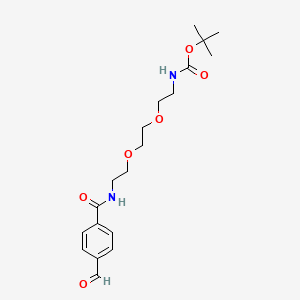

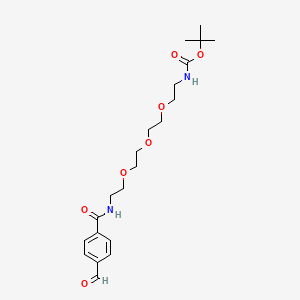

Synthesis routes and methods I

Procedure details

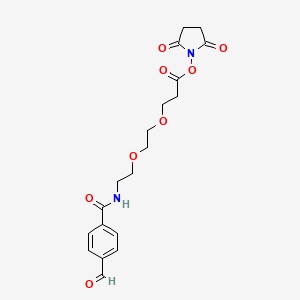

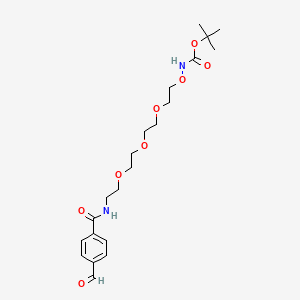

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.